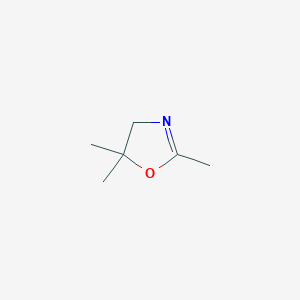

2,5,5-Trimethyl-4,5-dihydro-1,3-oxazole

Description

Significance of 4,5-Dihydro-1,3-oxazole Frameworks in Contemporary Organic Chemistry

The 4,5-dihydro-1,3-oxazole ring system is a cornerstone in modern organic synthesis due to its versatile applications. These frameworks are integral components of many natural products, pharmaceuticals, and functional polymers. cdnsciencepub.comtue.nl Their significance stems from several key roles:

Chiral Auxiliaries and Ligands: Chiral oxazolines are widely employed as ligands in asymmetric catalysis, facilitating a broad range of enantioselective transformations. tue.nl

Protecting Groups: The oxazoline (B21484) moiety can serve as a robust protecting group for carboxylic acids. cdnsciencepub.com

Synthetic Intermediates: Dihydrooxazoles are valuable precursors for the synthesis of other important functional groups and heterocyclic systems. tue.nl

Monomers for Polymerization: 2-Substituted-2-oxazolines are key monomers in the cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s, a class of polymers with significant potential in biomedical applications. researchgate.net

Evolution of Research on 2,5,5-Trimethyl-4,5-dihydro-1,3-oxazole and Related Dihydrooxazolines

Research into dihydrooxazolines has evolved significantly over the decades. Early studies focused on their fundamental synthesis and reactivity. A notable early investigation into trimethyl-substituted oxazolines was conducted in 1963, which provided initial insights into their nuclear magnetic resonance (NMR) spectral properties. nih.gov This foundational work highlighted interesting phenomena such as long-range coupling, which continues to be an area of spectroscopic study. nih.govnih.gov

More recent research has expanded to explore the applications of functionalized dihydrooxazolines in materials science and medicinal chemistry. The development of advanced analytical techniques has allowed for more detailed characterization of these molecules and their reaction kinetics. nih.gov While dedicated studies on this compound are not abundant in recent literature, the broader advancements in the field provide a framework for understanding its potential properties and applications.

Theoretical and Practical Foundations for Investigating this compound

The investigation of this compound is grounded in established principles of organic synthesis and spectroscopic analysis.

Synthesis: The most common and direct route to this compound would involve the cyclization of a 2-amino alcohol with a suitable carboxylic acid derivative. Specifically, the reaction would utilize 2-amino-2-methyl-1-propanol (B13486) and an activated form of acetic acid (such as acetyl chloride or acetic anhydride). cdnsciencepub.com This method is a well-established procedure for the synthesis of 2-substituted oxazolines. cdnsciencepub.com

Spectroscopic Characterization: The structure of this compound can be unequivocally confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An early NMR study of 2,5,5-trimethyl-Δ2-oxazoline revealed a distinctive feature: the 2-methyl proton signal appears as a triplet. This is due to long-range coupling with the methylene (B1212753) protons at the 4-position of the oxazoline ring. nih.gov The gem-dimethyl groups at the 5-position would be expected to produce a singlet in the 1H NMR spectrum.

| Compound | 2-Methyl Protons | 4-Position Protons | 5-Position Protons | Reference |

|---|---|---|---|---|

| 2,5,5-Trimethyl-Δ2-oxazoline | Triplet | Quartet (methylene) | Singlet (gem-dimethyl) | nih.gov |

Mass Spectrometry: The mass spectrum of the isomeric compound 2,4,4-trimethyl-4,5-dihydro-1,3-oxazole is available in the NIST database and shows a molecular ion peak corresponding to its molecular weight. researchgate.net It is expected that this compound would exhibit a similar molecular ion peak and a fragmentation pattern characteristic of the dihydrooxazole ring.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=N stretching vibration of the oxazoline ring, typically in the region of 1650-1680 cm⁻¹.

Theoretical Considerations: The presence of the gem-dimethyl group at the 5-position is of theoretical interest due to the "gem-dimethyl effect" or "Thorpe-Ingold effect". This effect can influence the conformation of the ring and the reactivity of the molecule by restricting bond angles and favoring certain cyclization reactions. nih.govrsc.org Computational studies on related oxazole (B20620) derivatives have been used to predict their properties and reactivity, and similar in-silico methods could be applied to this compound to understand its conformational preferences and electronic structure. libretexts.org

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound itself appears to be relatively underexplored in recent literature. However, the broader field of dihydrooxazoline chemistry is vibrant and expanding. Future research involving this compound could be directed towards several promising areas:

Polymer Chemistry: As a substituted 2-oxazoline, this compound could be investigated as a monomer for cationic ring-opening polymerization. The gem-dimethyl group at the 5-position could impart unique properties to the resulting polymer, such as altered thermal stability, solubility, and conformational characteristics.

Ligand Synthesis: While the lack of a chiral center at the 5-position in this specific molecule precludes its direct use in many asymmetric catalysis applications, it could serve as a precursor for the synthesis of more complex ligands.

Mechanistic Studies: The compound could be used as a model system to further investigate the mechanisms of reactions involving the dihydrooxazole ring, such as hydrolysis and ring-opening reactions. The gem-dimethyl substitution provides a unique structural feature to probe these mechanisms. researchgate.net

Medicinal Chemistry: Although less common than chiral variants, achiral oxazolines can still be incorporated into biologically active molecules. The specific substitution pattern of this compound could be explored in the design of new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

4195-89-5 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

2,5,5-trimethyl-4H-1,3-oxazole |

InChI |

InChI=1S/C6H11NO/c1-5-7-4-6(2,3)8-5/h4H2,1-3H3 |

InChI Key |

XXIYMLVQHMYCHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCC(O1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5,5 Trimethyl 4,5 Dihydro 1,3 Oxazole and Substituted Dihydrooxazolines

Classical and Contemporary Approaches to 4,5-Dihydro-1,3-oxazoline Ring Formation

The construction of the 4,5-dihydro-1,3-oxazoline ring is a cornerstone of heterocyclic chemistry. The primary strategies involve the formation of two key bonds, C-O and C=N, typically from a bifunctional precursor containing an amino and a hydroxyl group in a 1,2-relationship.

Cyclization Reactions from Linear Precursors

The most prevalent and direct approach to 4,5-dihydro-1,3-oxazolines involves the intramolecular cyclization of acyclic molecules that already contain the requisite C, N, and O atoms in the correct sequence. These methods are valued for their reliability and the ready availability of starting materials.

The dehydrative cyclization of N-(2-hydroxyalkyl)amides (β-hydroxy amides) is arguably the most common and widely utilized method for synthesizing 4,5-dihydro-1,3-oxazolines. nih.gov This transformation involves the removal of a molecule of water to forge the C-O bond of the heterocyclic ring. The reaction is typically promoted by a wide array of dehydrating agents or cyclization promoters, which activate either the amide carbonyl or the hydroxyl group. nih.gov

The choice of reagent can influence reaction conditions, from harsh thermal dehydration to milder, room-temperature transformations. Common reagents include thionyl chloride, phosphorus-based reagents, and various sulfonyl chlorides. More contemporary methods employ specialized reagents designed for mild and efficient cyclodehydration.

For instance, the reaction to form the target compound, 2,5,5-trimethyl-4,5-dihydro-1,3-oxazole, would proceed from the precursor N-(2-hydroxy-1,1-dimethylethyl)acetamide. The hydroxyl group attacks the activated amide carbonyl, followed by elimination to yield the final product.

Table 1: Reagents for Dehydrative Cyclization of N-(2-hydroxyalkyl)amides

| Reagent Class | Specific Example(s) | Typical Conditions | Notes |

|---|---|---|---|

| Sulfur-Based | Thionyl Chloride (SOCl₂), Burgess Reagent, Deoxo-Fluor (DAST) | Often requires base (e.g., pyridine), variable temperatures | Can be harsh, may require careful handling |

| Phosphorus-Based | Triphenylphosphine/Diethyl azodicarboxylate (PPh₃/DIAD), Polyphosphoric acid (PPA) | Mild conditions (e.g., Mitsunobu reaction) | PPA requires high temperatures |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) | Often used with a catalyst like Cu(OTf)₂ | Forms urea (B33335) byproducts |

| Acid Catalysts | Triflic Acid (TfOH), Boronic Acid | Strong acid catalysis, can be performed one-pot from carboxylic acid and amino alcohol | Water is the only byproduct |

The mechanism generally proceeds via activation of the amide carbonyl or the hydroxyl group. For example, under acidic conditions, the amide carbonyl is protonated, rendering it more electrophilic for the intramolecular nucleophilic attack by the hydroxyl group. This is followed by dehydration to yield the oxazoline (B21484) ring. nih.gov

An alternative and highly efficient route involves the direct condensation of a β-amino alcohol with a nitrile. This reaction, often catalyzed by Lewis acids (e.g., ZnCl₂, Cd(OAc)₂) or Brønsted acids, provides a direct pathway to 2-substituted dihydrooxazolines. The reaction proceeds via coordination of the catalyst to the nitrile, which activates it toward nucleophilic attack by the amino group of the amino alcohol. The resulting intermediate then undergoes intramolecular cyclization. This method is particularly advantageous for synthesizing 2-alkyl- and 2-aryl-substituted oxazolines where the corresponding nitrile is readily available. For the synthesis of this compound, this would involve the reaction of 2-amino-2-methyl-1-propanol (B13486) with acetonitrile.

Similarly, carboxylic acids or their derivatives (esters, acid chlorides) can be condensed with β-amino alcohols. When using carboxylic acids, a dehydrating agent is typically required, and the reaction often proceeds through the formation of a β-hydroxy amide intermediate, which then cyclizes in situ. The use of more reactive derivatives like acid chlorides or esters can facilitate the initial acylation of the amino group prior to cyclization.

Formal [3+2] Cycloaddition Strategies

Formal [3+2] cycloaddition reactions represent a powerful strategy for constructing five-membered rings. In the context of dihydrooxazoline synthesis, this involves the reaction of a three-atom component with a two-atom component. One notable example is the van Leusen oxazole (B20620) synthesis, which, while primarily used for oxazoles, proceeds through a 4,5-dihydro-1,3-oxazole intermediate. nih.gov The reaction involves the base-mediated cycloaddition of tosylmethylisocyanide (TosMIC), which acts as a C2N1 three-atom synthon, with an aldehyde or ketone. nih.gov The initial adduct cyclizes to form a dihydrooxazole, which then eliminates toluenesulfinic acid to form the aromatic oxazole. By trapping the dihydrooxazole intermediate, this can be adapted for the synthesis of the target ring system.

Another approach involves the reaction of α-isocyanide carbanions with carbonyl compounds. acs.org This process begins with an aldol-type reaction, followed by an intramolecular cyclization where the oxygen anion attacks the isocyanide carbon to form the dihydrooxazoline ring. acs.org

Transition Metal-Catalyzed Cycloadditions

The use of transition metals to catalyze the formation of heterocyclic rings has become a major focus of modern synthetic chemistry. Various metals, including palladium, silver, zinc, and iron, have been employed to mediate the synthesis of 4,5-dihydro-1,3-oxazolines.

Palladium-catalyzed reactions, for example, have been developed for the oxyalkynylation of alkenyl oximes with alkynyl bromides to generate dihydrooxazines and isoxazolines. rsc.org While not a direct synthesis of the 1,3-oxazoline isomer, related palladium methodologies can be applied to suitable precursors. More directly, zinc and iron salts have been shown to mediate the cyclization of acetylenic amides to form 2-oxazolines under mild conditions. organic-chemistry.org Silver(I) salts like AgNO₃ have also been shown to be effective catalysts in one-pot cascade reactions that form oxazine-fused isoquinolines, demonstrating their ability to catalyze C-O and C-N bond formation. nih.govnih.gov

Table 2: Transition Metals in Dihydrooxazoline Synthesis

| Metal Catalyst | Precursor Type | Reaction Type | Notes |

|---|---|---|---|

| Zinc(II) / Iron(III) | Acetylenic Amides | Intramolecular Cyclization | Good yields under mild conditions, tolerates various functional groups. organic-chemistry.org |

| Silver(I) | Substituted Ethynyl Benzaldehydes | Cascade Cyclization | Used in multi-component reactions to form complex fused systems. nih.govnih.gov |

| Palladium(II) | Alkenyl Oximes | Oxyalkynylation | Primarily for related isoxazoline/dihydrooxazine systems but showcases potential. rsc.org |

| Copper(I)/Copper(II) | Various | Cyclization/Annulation | Versatile catalyst for C-O and C-N bond formation in heterocyclic synthesis. |

These catalytic methods often offer advantages such as high atom economy, milder reaction conditions, and the ability to construct complex molecular architectures in a single step.

Advanced Synthetic Strategies for this compound

The synthesis of the specific target compound, this compound, can be efficiently achieved by applying the general methodologies described above to readily available starting materials. The key precursor providing the C4, C5, and oxygen atoms is 2-amino-2-methyl-1-propanol. The C2 atom and its methyl substituent are introduced from an acetyl source.

Two primary and highly effective strategies stand out:

Catalytic Condensation of 2-Amino-2-methyl-1-propanol with Acetonitrile: This is a direct and atom-economical approach. The reaction is typically catalyzed by a Lewis acid such as zinc chloride (ZnCl₂) or a cadmium salt. The catalyst activates the nitrile, facilitating nucleophilic attack by the amino group, followed by intramolecular cyclization to furnish the desired product. The reaction is often performed at elevated temperatures, either neat or in a high-boiling solvent.

Two-Step, One-Pot Acylation and Cyclization: This method involves the initial acylation of 2-amino-2-methyl-1-propanol with an acetic acid derivative (e.g., acetic anhydride (B1165640) or acetyl chloride) to form the intermediate N-(2-hydroxy-1,1-dimethylethyl)acetamide. This intermediate is then cyclized in situ without isolation using a dehydrating agent. A particularly effective modern approach is the use of triflic acid (TfOH) as a catalyst, which promotes both the initial amide formation and the subsequent dehydrative cyclization, with water being the only byproduct.

Table 3: Key Synthetic Routes to this compound

| Route | Starting Materials | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Nitrile Condensation | 2-Amino-2-methyl-1-propanol, Acetonitrile | ZnCl₂, Cd(OAc)₂, or other Lewis acids | A direct, one-step condensation and cyclization reaction. |

| Amide Cyclization | 2-Amino-2-methyl-1-propanol, Acetic Anhydride | Triflic Acid (TfOH) or Burgess Reagent | A two-step, one-pot process involving acylation followed by acid-catalyzed dehydrative cyclization. |

These advanced strategies provide reliable and high-yielding pathways to this compound, leveraging common and inexpensive starting materials to construct this valuable heterocyclic compound.

Green Chemistry Principles in Dihydrooxazoline Synthesis

In recent years, the principles of green chemistry have become a major impetus for innovation in organic synthesis. For dihydrooxazolines, this has translated into the development of protocols that reduce reaction times, minimize waste, and utilize less hazardous reagents and conditions.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. wjarr.com In the synthesis of dihydrooxazolines, microwave-assisted protocols have been successfully employed. For instance, a one-pot, two-component [3+2] cycloaddition reaction between substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can yield diastereoselective 4,5-disubstituted oxazolines under microwave irradiation. nih.govresearchgate.net The use of one equivalent of K₃PO₄ as a base under microwave conditions (280 W, 60 °C) for just 8 minutes can produce the desired dihydrooxazoline in high yield. nih.gov This method represents a significant improvement in efficiency over traditional thermal methods. nih.gov

Similarly, the cyclization of ω-amido alcohols, promoted by polyphosphoric acid (PPA) esters, can be efficiently achieved using microwave assistance to produce 2-aryl-2-oxazolines. researchgate.net These methods highlight the potential of microwave technology to create cleaner and more sustainable routes for the synthesis of substituted dihydrooxazolines. nih.gov

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Ref |

| Aryl aldehyde, TosMIC | 1 equiv. K₃PO₄ | Isopropanol | 280 W, 60 °C, 8 min | 5-phenyl-4-tosyl-4,5-dihydrooxazole | 94 | nih.gov |

| ω-Amido alcohols | Ethyl polyphosphate | CHCl₃ | Microwave | 2-Aryl-2-oxazolines | Good to Excellent | researchgate.net |

| 1,2-diaryldiketones, 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Pyridinium hydrobromide perbromide | Water | Microwave | 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole | Not specified | ijpsonline.com |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including imidazole (B134444) and 1,2,3-triazole derivatives, often resulting in shorter reaction times and milder conditions. nih.govresearchgate.net While specific examples for this compound are not prominent, the principles are broadly applicable to heterocyclic synthesis. For example, ultrasound-assisted reactions have been shown to be economical, providing good yields in shorter time frames for various N-substituted acetamide (B32628) derivatives. nih.gov The benefits observed in these related syntheses, such as enhanced reaction rates and improved yields, suggest that ultrasound irradiation is a promising avenue for the green synthesis of dihydrooxazolines. nih.govnih.gov

Eliminating volatile organic solvents is a key goal of green chemistry. Syntheses conducted under solvent-free conditions or in environmentally benign solvents like water are highly desirable. Research has demonstrated the feasibility of synthesizing heterocyclic compounds under solvent-free conditions, sometimes facilitated by microwave irradiation or ultrasound. For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved using ultrasound irradiation without a solvent in the presence of Selectfluor™ as a Lewis acidic catalyst, affording excellent yields in minutes. nih.gov Trimethylsilyl polyphosphate has been used to promote the synthesis of 4,5,6,7-tetrahydro-1,3-oxazepines from ω-amido alcohols under solvent-free, microwave-assisted conditions. researchgate.net These examples demonstrate the potential for developing solvent-free methodologies for the synthesis of dihydrooxazolines, thereby reducing the environmental impact of their production.

Development of Novel Catalytic Systems for Dihydrooxazoline Annulation

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective bond formation. The synthesis of dihydrooxazolines has benefited from the development of a diverse range of catalytic systems. Vanadium complexes with ligands derived from 1,3-oxazole and 4,5-dihydro-1,3-oxazole structural motifs have been synthesized and characterized. mdpi.com These complexes, formed from VCl₃(THF)₃ and substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles, demonstrate how the dihydrooxazoline core can itself be part of a larger catalytic structure. mdpi.com

Gold catalysts have also been employed in the synthesis of oxazoles, showcasing high efficiency. researchgate.net While many traditional methods for oxazole synthesis can be complex, newer approaches offer simplicity and mild conditions, sometimes avoiding the need for a catalyst altogether, as seen in the tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of this compound Isomers

The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly for applications in pharmaceuticals and materials science. The synthesis of specific isomers of substituted dihydrooxazolines can be achieved through stereoselective and enantioselective methods.

Diastereoselective synthesis of 4,5-disubstituted oxazolines has been accomplished through a microwave-assisted [3+2] cycloaddition reaction where the stoichiometry of the base plays a crucial role in directing the stereochemical outcome. nih.govresearchgate.net By carefully controlling the reaction conditions, it is possible to favor the formation of one diastereomer over another. nih.govresearchgate.net While the specific enantioselective synthesis of this compound isomers is not detailed in the provided literature, general strategies for achieving enantioselectivity in related heterocyclic systems often involve the use of chiral catalysts or auxiliaries that can influence the stereochemical course of the cyclization reaction.

Post-Synthetic Modification and Derivatization of this compound Scaffolds

The ability to modify a core molecular scaffold after its initial synthesis is crucial for creating libraries of compounds for screening and for fine-tuning molecular properties. The 4,5-dihydro-1,3-oxazole ring offers several possibilities for post-synthetic modification.

One general strategy involves the synthesis of a functionalized oxazole that can then undergo further reactions. For example, a methodology for preparing 2,5-disubstituted-1,3-oxazoles proceeds through a 2-(phenylsulfonyl)-1,3-oxazole intermediate. researchgate.net The phenylsulfonyl group at the 2-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. Furthermore, deprotonation at the 5-position allows for reaction with various electrophiles. researchgate.net Although this example pertains to an oxazole rather than a dihydrooxazole, the principle of using a well-placed functional group as a handle for derivatization is broadly applicable.

Another approach involves designing the initial synthesis to incorporate reactive functional groups that can be easily modified in subsequent steps. For instance, synthesizing a dihydroisoxazole (B8533529) platform decorated with a dimethylphosphinoyl group and an easy-to-modify substituent at the 3-position allows for the creation of focused combinatorial libraries. nuph.edu.ua A similar strategy could be envisioned for the this compound scaffold, where one of the methyl groups is replaced by a more versatile functional handle, enabling further derivatization and exploration of the chemical space around this core structure.

Applications of 2,5,5 Trimethyl 4,5 Dihydro 1,3 Oxazole in Asymmetric Catalysis

Design and Synthesis of 2,5,5-Trimethyl-4,5-dihydro-1,3-oxazole-Derived Chiral Ligands

The synthesis of chiral ligands featuring the 5,5-dimethyl-4,5-dihydro-1,3-oxazole core begins with a suitable chiral amino alcohol precursor that contains the requisite gem-dimethyl moiety. Although 2-amino-2-methyl-1-propanol (B13486) provides the 5,5-dimethyl substitution pattern, it is achiral. To create a chiral ligand, chirality must be introduced at the 4-position of the oxazoline (B21484) ring, typically by starting with a chiral amino alcohol like (R)-valinol or other custom-synthesized amino alcohols. The gem-dimethyl group at C5 has been demonstrated to enhance the performance of these ligands compared to analogues lacking this substitution. acs.org

Monomeric Oxazoline Ligands (MonoOX)

While simple monomeric oxazoline ligands exist, their application in catalysis is less common than hybrid architectures that incorporate a second, different donor atom. These hybrid ligands, often referred to by the general term MonoOX, are bidentate and have proven to be highly effective in a wide range of asymmetric reactions.

Bis(oxazoline) Ligands (BOX) and Their Symmetrical Variants

C₂-symmetric bis(oxazoline), or BOX, ligands are a cornerstone of asymmetric catalysis. wikipedia.org Their synthesis is well-established and generally involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral β-amino alcohol. wikipedia.orgacs.org

For the synthesis of a BOX ligand incorporating the 5,5-dimethyl feature, a chiral amino alcohol bearing this group would be reacted with a malonic acid derivative. A common protocol involves the following steps: acs.org

Reaction of a malonyl dichloride with two equivalents of the chiral amino alcohol to form a bis-hydroxyamide intermediate.

Conversion of the diol to a corresponding bis-chloroamide using a reagent like thionyl chloride.

Ring closure under basic conditions to yield the final C₂-symmetric BOX ligand.

Alternatively, dinitrile compounds like malononitrile (B47326) can be reacted directly with the amino alcohol to form the bis(oxazoline) structure in a convenient one-step synthesis. wikipedia.org The rigidity and C₂-symmetry of the resulting metal complexes are key to their ability to create a well-defined chiral environment, enabling high enantioselectivity in catalytic reactions.

Multidentate and Hybrid Ligand Architectures Incorporating the Dihydrooxazole Unit

The modular nature of oxazoline synthesis allows for their incorporation into more complex ligand scaffolds, including multidentate and hybrid structures.

Phosphinooxazoline (PHOX) Ligands: PHOX ligands are a highly successful class of hybrid, bidentate P,N-ligands that combine a chiral oxazoline with a phosphine (B1218219) donor group. acs.orgnih.gov The synthesis of a PHOX ligand featuring the 5,5-dimethyl-oxazoline unit, specifically (R)-5,5-dimethyl-(p-CF₃)₃-i-PrPHOX, has been reported as a cost-effective alternative to ligands derived from the more expensive (R)-t-leucine. nih.gov The synthesis begins with a chiral amino alcohol, such as one derived from (R)-valine, which is first converted to the corresponding oxazoline and then functionalized with the desired phosphine group. These ligands have demonstrated excellent performance in various transition metal-catalyzed reactions. nih.gov

Pyridine-Bis(oxazoline) (PyBOX) Ligands: PyBOX ligands are another prominent class of multidentate ligands where two chiral oxazoline rings are linked by a pyridine (B92270) backbone. cambridgenetwork.co.uk These are tridentate "pincer-type" ligands capable of coordinating with a wide array of metals. cambridgenetwork.co.uk The synthesis follows similar principles to BOX ligands, typically involving the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with two equivalents of a chiral amino alcohol. wikipedia.org The introduction of the 5,5-dimethyl substitution pattern onto the oxazoline rings in a PyBOX framework can be readily envisioned using the appropriate amino alcohol precursor, allowing for fine-tuning of the ligand's steric and electronic properties.

Chiral this compound Ligands in Enantioselective Transformations

Ligands incorporating the 5,5-dimethyl-4,5-dihydro-1,3-oxazole unit have proven highly effective in enforcing stereocontrol in various enantioselective reactions, particularly in the formation of new carbon-carbon bonds.

Asymmetric Carbon-Carbon Bond-Forming Reactions

The creation of stereogenic carbon centers is a central goal of asymmetric catalysis. Palladium-catalyzed reactions, in particular, have benefited immensely from the development of chiral oxazoline-based ligands.

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful method for forming C-C bonds enantioselectively. nih.gov The choice of the chiral ligand is paramount in controlling the stereochemical outcome of the reaction. Research has shown that PHOX ligands containing the 5,5-dimethyl-oxazoline moiety are highly effective in this transformation.

A novel, electronically modified PHOX ligand, (R)-5,5-dimethyl-(p-CF₃)₃-i-PrPHOX, was synthesized and successfully applied in the Pd-catalyzed asymmetric allylic alkylation of various allylic carbonates. nih.gov This ligand, derived from the readily available (R)-valine, serves as a practical and efficient alternative to similar PHOX ligands that require prohibitively expensive amino acid precursors like (R)-t-leucine. nih.gov In a model reaction, the alkylation of a racemic allyl carbonate with dimethyl malonate, the (R)-5,5-dimethyl-(p-CF₃)₃-i-PrPHOX ligand provided the desired product with enantioselectivity comparable to, and diastereoselectivity superior to, the established expensive ligand. nih.gov

The results highlight the utility of the 5,5-gem-disubstituted oxazoline framework in creating highly effective and economically viable ligands for challenging asymmetric transformations.

Table 1: Performance of (R)-5,5-dimethyl-(p-CF₃)₃-i-PrPHOX in Pd-Catalyzed Asymmetric Allylic Alkylation Data sourced from research on electronically modified PHOX ligands. nih.gov

| Entry | Allyl Carbonate Substrate | Nucleophile | Yield (%) | ee (%) | dr |

| 1 | Racemic Acyclic Carbonate | Dimethyl Malonate | 93 | 92 | 93:7 |

| 2 | Meso-cyclopentenyl Carbonate | Dimethyl Malonate | 99 | 95 | - |

| 3 | Meso-cyclohexenyl Carbonate | Dimethyl Malonate | 99 | 94 | - |

Asymmetric Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

Chiral bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands containing the 5,5-dimethyl-4,5-dihydro-1,3-oxazole moiety are effective in promoting asymmetric cycloaddition reactions. Metal complexes of these ligands, particularly with copper, iron, and palladium, act as chiral Lewis acids to activate substrates and control the facial selectivity of the cycloaddition.

In the realm of Diels-Alder reactions, iron(III) complexes with BOX ligands have been shown to effectively catalyze the reaction between acryloyl-oxazolidinone and cyclopentadiene, yielding the endo product with high enantioselectivity. nih.gov Similarly, copper(II)-BOX complexes are highly efficient catalysts for Diels-Alder reactions, providing excellent levels of both endo/exo selectivity and endo enantioselectivity for a range of dienophiles. nih.gov

For [3+2] cycloadditions, palladium-PHOX catalysts have been utilized in the dearomative cycloaddition of indoles, where the choice of solvent can direct the reaction to favor different diastereomers with high enantioselectivity. acs.org Furthermore, PHOX ligands have found application in asymmetric azomethine ylide cycloadditions. nih.gov

| Reaction Type | Catalyst/Ligand | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Diels-Alder | Fe(III)-bis(oxazoline) | Acryloyl-oxazolidinone + Cyclopentadiene | 82 | endo:exo > 99:1 | 91 (endo) | nih.gov |

| Diels-Alder | Cu(II)-(t-Bu)-BOX/OTf | N-acryloyl oxazolidinone + Cyclopentadiene | 82-92 | - | 90-98 | nih.gov |

| [3+2] Dearomative Cycloaddition | Pd-PHOX | Indole derivative + Vinyl cyclopropane | 75-98 | 93:7 | 86-98 | acs.org |

Stereo- and Regioselective Cross-Coupling Reactions

Phosphino-oxazoline (PHOX) ligands featuring the 5,5-dimethyl-4,5-dihydro-1,3-oxazole framework are considered privileged ligands for palladium-catalyzed asymmetric allylic alkylation (AAA). nih.gov The gem-dimethyl substitution at the C5 position has been shown to be beneficial for both reactivity and stereoinduction compared to ligands lacking this feature. acs.org

A notable example is the development of (R)-5,5-dimethyl-(p-CF3)3-i-PrPHOX, a cost-effective alternative to ligands derived from the more expensive (R)-t-leucine. nih.gov This ligand has proven effective in palladium-catalyzed enantioselective allylic alkylations, providing products with enantioselectivities comparable to established PHOX systems. nih.gov These ligands have been successfully applied to a wide range of carbocyclic and heterocyclic substrates. nih.gov

| Reaction Type | Catalyst/Ligand | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Allylic Alkylation | [Pd(allyl)Cl]₂ / (R)-5,5-dimethyl-(p-CF₃)₃-i-PrPHOX | 1-(4-chlorophenyl)allyl acetate (B1210297) + Dimethyl malonate | 95 | 91 | nih.gov |

| Allylic Alkylation | [Pd(allyl)Cl]₂ / (R)-5,5-dimethyl-i-PrPHOX | 1-(4-chlorophenyl)allyl acetate + Dimethyl malonate | 95 | 89 | nih.gov |

| Heck Reaction | Pd(OAc)₂ / 5,5-(dimethyl)-i-Pr-PHOX | 2,3-Dihydrofuran + Phenyl triflate | 75 | 99 | acs.org |

Asymmetric Hydrogenation and Reduction Processes

While PHOX ligands are generally known to be effective in various asymmetric transformations including hydrogenation, specific examples detailing the performance of this compound-containing ligands in these reactions are less common in recent literature. nih.gov However, cobalt complexes with chiral PHOX ligands have been successfully employed in enantioselective desymmetrizing reductive cyclizations of alkynyl cyclodiketones using pinacolborane as a reducing agent, achieving excellent yields and enantioselectivities. rsc.org This demonstrates their utility in complex reduction processes that involve C-C bond formation. rsc.org

Enantioselective Oxidation and Hydrofunctionalization Reactions

Ligands bearing the 5,5-dimethyl-oxazoline motif are highly effective in asymmetric hydrofunctionalization reactions. Palladium-PHOX catalyst systems enable the enantioselective intermolecular hydroamination of acyclic 1,3-dienes with aliphatic amines, a highly atom-economical method to produce valuable chiral allylic amines. nih.gov In this context, the use of an electron-deficient phosphine component on the PHOX ligand was found to be critical for achieving high catalyst activity and site selectivity. nih.gov

Furthermore, cobalt complexes bearing chiral phosphinooxazoline ligands have been developed for the regio- and enantioselective 1,2-hydroboration of 1,3-dienes. nsf.gov This method provides direct access to nearly enantiopure homoallylic boronates, which are versatile synthetic intermediates. nsf.gov The catalyst, generated from a (PHOX)Co(II) complex, demonstrates high selectivity for 1,2-addition with 2-substituted dienes. nsf.gov

Applications in asymmetric oxidation are less frequently reported. However, iron complexes with spiro-bis(oxazoline) ligands have been shown to catalyze asymmetric O-H bond insertion reactions and the functionalization of indoles with diazoesters, showcasing their potential in oxidative C-H functionalization. rsc.org

| Reaction Type | Catalyst/Ligand | Substrates | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Hydroamination | [Pd(cinnamyl)Cl]₂ / PHOX-tBu, (CF₃)₂-phenyl | 1-Phenyl-1,3-butadiene + Dibenzylamine | 79 | 94.5:5.5 | nih.gov |

| 1,2-Hydroboration | (PHOX)CoCl₂ / Zn / NaBARF | 2-Cyclohexyl-1,3-butadiene + Pinacolborane | 85 | 97:3 | nsf.gov |

Mechanistic Insights into Asymmetric Induction by this compound Ligands

The high levels of asymmetric induction achieved with ligands containing the 5,5-dimethyl-4,5-dihydro-1,3-oxazole unit stem from the well-defined and rigid chiral environment they create around the metal center. The coordination geometry and electronic properties of the metal-ligand complex are integral to understanding the mechanism of enantioselection. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of asymmetric reactions catalyzed by metal-oxazoline complexes. researchgate.net These computational models allow for the detailed study of reaction pathways and the characterization of transition states leading to both the major and minor enantiomers.

By calculating the relative Gibbs free energies of the various possible transition states, researchers can rationalize the observed stereochemical outcomes. researchgate.net For example, in Pd-catalyzed allylic substitutions, DFT calculations can model the structures of key palladium-allyl intermediates. These models help to identify the most stable conformations and the transition states for nucleophilic attack, revealing that the steric hindrance imposed by the ligand dictates which face of the allyl group is accessible to the nucleophile. The models often show that the observed enantioselectivity arises from a significant energy difference (several kcal/mol) between the diastereomeric transition states.

Analysis of Chiral Recognition and Substrate-Ligand Interactions

The enantioselectivity of catalysts bearing 5,5-dimethyl-oxazoline ligands is governed by precise chiral recognition, which relies on steric and electronic interactions between the catalyst and the substrate in the transition state. The C₂-symmetric nature of many BOX ligands, or the defined quadrants of PHOX ligands, creates a highly organized chiral pocket around the metal's active site. nih.govresearchgate.net

The coordination of the substrate to the Lewis acidic metal center positions it within this chiral pocket. The bulky substituents on the oxazoline ring—namely the C4 substituent and the gem-dimethyl group at C5—play a crucial role. They create steric walls that effectively block certain approach trajectories of the reacting partner. For instance, in a Diels-Alder reaction catalyzed by a Cu(II)-BOX complex, the dienophile coordinates to the copper center in a square-planar or square-pyramidal geometry. researchgate.netrameshrasappan.com The bulky groups on the ligand shield two of the four coordination quadrants, forcing the diene to approach from one of the less hindered quadrants, thereby dictating the facial selectivity of the attack on the dienophile. rameshrasappan.com The rigidity of the ligand backbone is essential for maintaining this well-defined chiral environment and achieving high levels of chiral induction. rsc.org

Factors Governing Enantioselectivity and Diastereoselectivity

The stereochemical outcome of reactions catalyzed by metal complexes of this compound is not solely dependent on the ligand's structure. A comprehensive analysis of research findings reveals that the nature of the metal precursor, the choice of solvent, the reaction temperature, and the specific structure of the substrates are all critical parameters that modulate the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products.

Influence of the Metal Center and Ligand Structure:

The choice of the metal center is paramount in defining the geometry and electronic properties of the active catalyst. Different metals exhibit distinct coordination preferences and Lewis acidities, which in turn affect the binding of the substrate and the transition state energies of the competing stereochemical pathways. For instance, in copper-catalyzed reactions, the formation of a specific catalyst-substrate complex is crucial for high enantioselectivity.

Research in the field of asymmetric aldol (B89426) reactions has shown that the catalyst system, comprising a chiral ligand and a metal salt, dictates the stereochemical course of the reaction. While direct data for this compound is limited in publicly accessible literature, analogous systems highlight the importance of the catalyst composition. For example, a binary catalyst system of a quinine-derived aminophosphine (B1255530) and silver oxide was found to be effective in the asymmetric aldol addition of isocyanoacetates to unactivated ketones, affording chiral oxazolines with good diastereoselectivities and excellent enantioselectivities. This underscores the principle that the combination of the chiral ligand and the metal is a key determinant of stereoselectivity.

Effect of Solvent and Temperature:

The reaction medium, or solvent, can significantly influence the stereochemical outcome by stabilizing or destabilizing transition states. The polarity, viscosity, and coordinating ability of the solvent can all play a role. In a study on a catalytic asymmetric aldol addition/cyclization reaction, ethyl acetate (EtOAc) was found to be the optimal solvent for achieving high diastereoselectivity compared to other solvents like tert-butyl methyl ether (TBME), dichloromethane (B109758) (CH2Cl2), or isopropyl acetate (iPrOAc).

Temperature is another critical parameter that can be fine-tuned to enhance stereoselectivity. Lowering the reaction temperature generally leads to an increase in enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. However, this is not always a linear relationship, and an optimal temperature often needs to be determined experimentally. In the aforementioned aldol reaction, changing the temperature from -20 °C to -30 °C or 0 °C did not result in an improvement in enantioselectivity, indicating a more complex relationship for that specific system.

Substrate and Reagent Effects:

In the context of Diels-Alder reactions, the presence of a Lewis acid catalyst is known to enhance both the reaction rate and the stereoselectivity. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and increasing the energy difference between the endo and exo transition states. The choice of Lewis acid can therefore be a critical factor in controlling the diastereoselectivity of the cycloaddition.

The following interactive data table summarizes the influence of various factors on the stereoselectivity of asymmetric reactions, drawing parallels from related chiral oxazoline systems to infer potential behaviors in reactions involving this compound.

| Factor | Parameter | Observed Effect on Stereoselectivity (Based on Analogous Systems) | Potential Implication for this compound Catalysis |

| Catalyst | Metal Center (e.g., Cu(I), Ag(I)) | Choice of metal significantly influences catalyst activity and selectivity. | The optimal metal for a given reaction will depend on the desired transformation. |

| Ligand Structure | Steric bulk and electronic properties of the oxazoline ligand are crucial for facial discrimination. | The gem-dimethyl group at the 5-position is expected to provide significant steric hindrance, leading to high stereocontrol. | |

| Solvent | Polarity and Coordinating Ability | Can stabilize or destabilize transition states, affecting both dr and ee. EtOAc found to be optimal in a specific aldol reaction. | Systematic solvent screening is necessary to optimize stereoselectivity for each specific application. |

| Temperature | Reaction Temperature | Lowering temperature often increases enantioselectivity, but an optimum may exist. | Temperature optimization will be a key parameter for achieving high levels of stereochemical induction. |

| Substrates | Steric and Electronic Properties | The structure of the reacting partners dictates their fit within the chiral pocket of the catalyst. | The scope of the catalytic system will be dependent on the compatibility of the substrates with the chiral environment. |

| Additives | Lewis Acids | In Diels-Alder reactions, Lewis acids can enhance rate and diastereoselectivity. | The use of co-catalysts or additives may be beneficial for certain transformations. |

Advanced Applications and Functionalization Chemistry of 2,5,5 Trimethyl 4,5 Dihydro 1,3 Oxazole

Role as Chiral Auxiliaries in Stereocontrolled Synthesis

The incorporation of stereogenic centers in a molecule is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While there is a lack of specific documented use of 2,5,5-trimethyl-4,5-dihydro-1,3-oxazole as a chiral auxiliary, the broader class of oxazolines has been extensively employed for this purpose.

The fundamental principle behind the use of chiral oxazolines lies in their ability to create a sterically defined environment around a reactive center. This steric hindrance directs the approach of incoming reagents from a specific face, leading to the preferential formation of one stereoisomer over another. For instance, chiral oxazolidinones, popularized by David A. Evans, have been successfully applied in a multitude of stereoselective transformations, including aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. The substituents on the oxazolidinone ring, typically at the 4 and 5 positions, dictate the direction of electrophilic attack.

In the hypothetical use of a chiral version of this compound as a chiral auxiliary, the gem-dimethyl group at the 5-position would likely play a significant role in directing stereoselectivity. The synthetic utility would depend on the diastereoselectivity achieved in various reactions and the ease of removal of the auxiliary after the desired stereocenter has been established.

Table 1: Examples of Stereoselective Reactions Using Oxazoline-based Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary | Diastereomeric Excess (d.e.) | Reference |

| Aldol Reaction | (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | >99% | |

| Alkylation | (S)-4-Benzyl-2-oxazolidinone | 99% | |

| Michael Addition | Indene-based thiazolidinethione | >98% |

Exploitation as Monomers for Polymer Science and Materials Development

The field of polymer science continually seeks novel monomers to create materials with tailored properties. 2-Oxazolines are a well-established class of monomers that undergo cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s, a versatile class of polymers with applications in biomedical fields due to their biocompatibility and tunable properties.

While direct polymerization of this compound has not been specifically reported, the general mechanism of CROP of 2-oxazolines involves initiation by an electrophilic species, followed by propagation via nucleophilic attack of the monomer on the growing polymer chain end. The regioselectivity of initiation is high, occurring exclusively at the nitrogen atom of the 2-oxazoline ring.

Furthermore, dihydrooxazole moieties can be incorporated into ligands for metal catalysts used in polymerization. For example, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. The substitution pattern on the dihydrooxazole ring can influence the performance of the catalyst and the microstructure of the resulting polymer.

Table 2: Polymerization Methods Involving Oxazoline (B21484) Derivatives

| Polymerization Method | Monomer/Ligand | Resulting Polymer/Application | Reference |

| Cationic Ring-Opening Polymerization | 2-Ethyl-2-oxazoline | Poly(2-ethyl-2-oxazoline) for biomedical applications | |

| Direct Arylation Polymerization | Oxazole-flanked thiophene | Organic semiconducting polymers | |

| Ethylene Polymerization | Vanadium complex with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligand | Polyethylene |

Selective Ring-Opening Reactions of this compound

The oxazoline ring, while relatively stable, can undergo selective ring-opening reactions under specific conditions, providing access to functionalized acyclic compounds. For the closely related isomer, 2,4,4-trimethyl-4,5-dihydrooxazole, a potassium tert-butoxide (KOt-Bu)-promoted selective ring-opening N-alkylation with benzyl (B1604629) halides has been reported. This reaction yields 2-aminoethyl acetates, demonstrating that KOt-Bu can act as both a promoter for the ring-opening and as an oxygen donor.

A plausible mechanism for such a reaction involves the initial formation of an iminium ether intermediate upon reaction with an alkyl halide. Subsequent nucleophilic attack by the counterion or another nucleophile present in the reaction mixture leads to the cleavage of the C-O or C-N bond of the ring. The presence of the gem-dimethyl group at the 5-position in this compound would likely influence the regioselectivity of the ring-opening, potentially favoring cleavage at the less sterically hindered C2-N3 bond. Acid-catalyzed ring-opening is another common transformation for oxazolines, often leading to the formation of amino esters.

Table 3: Conditions for Selective Ring-Opening of Dihydrooxazoles

| Dihydrooxazole Derivative | Reagents | Product Type | Reference |

| 2,4,4-Trimethyl-4,5-dihydrooxazole | Benzyl bromide, KOt-Bu | 2-Aminoethyl acetate (B1210297) | |

| 2-Substituted 2-oxazolines | Acidic conditions | Amino esters | |

| 3-Amido-2-phenyl azetidines | Cu(OTf)2 | Chiral 2-oxazolines (via isomerization) |

Regioselective Functionalization at Diverse Positions of the Dihydrooxazole Ring

The selective functionalization of heterocyclic rings is a powerful tool for the synthesis of complex molecules. For the dihydrooxazole ring, several positions are amenable to functionalization. Deprotonation at the C2-position is a common strategy, although this can sometimes lead to ring-opened products.

More sophisticated methods involve directed metalation, where a substituent on the ring directs a metalating agent (like an organolithium reagent) to a specific position. For instance, the regioselective functionalization of an oxazoline has been achieved through directed lithiation followed by transmetalation with dichlorozirconocene.

While specific studies on the regioselective functionalization of this compound are not available, general principles of C-H activation could be applied. For example, rhodium-catalyzed C-H amidation has been reported for pyridines bearing an oxazoline directing group. The nitrogen atom of the oxazoline ring can coordinate to the metal catalyst, directing the C-H activation to a specific ortho-position on an appended aromatic ring. The methyl groups on the this compound ring could also potentially be functionalized through radical-based or other C-H activation strategies, although this remains to be explored experimentally.

Table 4: Methods for Regioselective Functionalization of Oxazoline-Containing Scaffolds

| Functionalization Position | Method | Reagents | Reference |

| C2 of an attached pyridine (B92270) | C-H Amidation | Rh(III) catalyst | |

| C5 of an oxazole (B20620) ring | Deprotonation | n-Butyllithium | |

| Ortho-position of an attached aryl group | Directed Lithiation | n-Butyllithium, TMEDA |

Spectroscopic and Computational Characterization of 2,5,5 Trimethyl 4,5 Dihydro 1,3 Oxazole

Advanced Spectroscopic Analysis Techniques

A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. However, specific experimental data for 2,5,5-Trimethyl-4,5-dihydro-1,3-oxazole is not present in readily accessible scientific literature. The following subsections detail the standard techniques that would be employed for such an analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and stereochemical arrangement through chemical shifts, signal multiplicities, and coupling constants. ¹³C NMR would provide information on the carbon skeleton of the molecule. ¹⁵N NMR, though less common, would offer direct insight into the electronic environment of the nitrogen atom within the oxazoline (B21484) ring.

Table 1: Predicted ¹H NMR Data for this compound (Hypothetical)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| C2-CH₃ | --- | --- | --- |

| C5-(CH₃)₂ | --- | --- | --- |

| C4-H₂ | --- | --- | --- |

No experimental data found in the literature.

Table 2: Predicted ¹³C NMR Data for this compound (Hypothetical)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | --- |

| C4 | --- |

| C5 | --- |

| C2-CH₃ | --- |

| C5-(CH₃)₂ | --- |

No experimental data found in the literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Table 3: Expected Vibrational Modes for this compound (Hypothetical)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=N Stretch | --- |

| C-O Stretch | --- |

| C-N Stretch | --- |

| CH₃ Bending | --- |

| CH₂ Bending | --- |

No experimental data found in the literature.

Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns would likely involve the cleavage of the oxazoline ring and loss of methyl groups.

Electronic Absorption and Circular Dichroism Spectroscopy for Stereochemical Analysis

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For a chiral molecule, Electronic Circular Dichroism (ECD) spectroscopy can be a powerful technique to determine its absolute configuration. As this compound is achiral, it would not exhibit a CD spectrum.

Quantum Chemical and Molecular Dynamics Studies

Computational methods are invaluable for complementing experimental data and providing deeper insights into the properties of molecules.

Theoretical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to predict the optimized geometry, electronic structure, and spectroscopic properties (NMR chemical shifts, vibrational frequencies) of this compound. Such calculations would also provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity. Molecular dynamics simulations could be employed to study the conformational flexibility of the dihydro-oxazole ring. However, no such theoretical studies specifically focused on this compound have been published.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic data, offering insights that can guide and complement experimental work. Density Functional Theory (DFT) is a particularly robust method for calculating the spectroscopic properties of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are fundamental for the structural elucidation of organic compounds. For this compound, the expected chemical shifts can be estimated based on the analysis of related structures.

The ¹H NMR spectrum is anticipated to show distinct signals for the three methyl groups and the methylene (B1212753) protons of the oxazole (B20620) ring. The two methyl groups at the C5 position are expected to be magnetically equivalent, presenting as a single signal. The methyl group at the C2 position would appear as a separate singlet. The methylene protons at the C4 position would also produce a characteristic signal.

The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule. The carbon of the C=N double bond (C2) is expected to have the most downfield shift. The quaternary carbon at C5, bonded to two methyl groups and an oxygen atom, will also have a characteristic downfield shift. The carbons of the three methyl groups and the methylene carbon at C4 would appear at more upfield chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.0 | ~15 |

| C4-H₂ | ~3.8 | ~70 |

| C5-(CH₃)₂ | ~1.3 | ~28 |

| C2 | - | ~165 |

| C5 | - | ~95 |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would be characterized by several key absorption bands. A strong band corresponding to the C=N stretching vibration is expected in the region of 1650-1600 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring would likely appear in the 1200-1000 cm⁻¹ region. Additionally, characteristic bands for C-H stretching and bending vibrations of the methyl and methylene groups would be present. For the structurally similar compound, 2,4,4-trimethyl-4,5-dihydro-1,3-oxazole, an experimental IR spectrum shows characteristic peaks that support these predictions. nist.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (methyl/methylene) | 2990-2850 |

| C=N stretch | 1650-1600 |

| C-H bend (methyl/methylene) | 1470-1360 |

| C-O-C stretch | 1200-1000 |

Computational Elucidation of Reaction Mechanisms and Intermediate Species

Computational methods are invaluable for investigating the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. The synthesis of 4,5-dihydro-1,3-oxazoles can proceed through various pathways, and computational studies on analogous systems shed light on the likely mechanisms for the formation of this compound.

One common route to 4,5-dihydro-1,3-oxazoles involves the cyclization of β-amino alcohols with a suitable carbonyl source. Computational modeling of such reactions can map out the potential energy surface, revealing the most favorable reaction pathway.

For instance, the reaction of a β-amino alcohol with an orthoester or an imidate can be modeled to elucidate the stepwise mechanism. This typically involves initial nucleophilic attack of the amino group on the carbonyl carbon, followed by proton transfer steps and subsequent cyclization via intramolecular attack of the hydroxyl group, and finally dehydration to form the dihydro-oxazole ring.

Future Research Directions and Perspectives for 2,5,5 Trimethyl 4,5 Dihydro 1,3 Oxazole

Development of Novel Catalytic Systems and Catalytic Cycles

Future research could focus on creating new catalytic systems to synthesize and functionalize 2,5,5-Trimethyl-4,5-dihydro-1,3-oxazole with higher efficiency, selectivity, and under milder conditions. While general methods for synthesizing disubstituted oxazoles and oxazolines using catalysts like ruthenium(II) porphyrin-copper chloride and gold have been developed, specific systems tailored for the unique steric and electronic properties of the 2,5,5-trimethyl substitution pattern are yet to be explored. Investigation into asymmetric catalysis could yield enantiomerically pure versions of derivatives, which is crucial for potential pharmaceutical applications. Elucidating the detailed mechanisms of these new catalytic cycles would be essential for their optimization and broader application.

Integration of this compound Chemistry into Flow Synthesis and Automation

The principles of continuous flow synthesis, which have been successfully applied to 4,5-disubstituted oxazoles, represent a significant area for future work with this compound. durham.ac.uknih.gov Integrating its synthesis into automated flow reactors could enable rapid, on-demand production and facilitate high-throughput screening of reaction conditions. This approach offers benefits such as improved safety, better heat and mass transfer, and easier scalability. Future studies would need to develop and optimize specific modules and reactor configurations to handle the starting materials and intermediates involved in the synthesis of this particular dihydrooxazole.

Bio-Inspired and Sustainable Approaches to Dihydrooxazole Synthesis and Application

Green chemistry principles offer a promising avenue for the future synthesis of this compound. Research could explore the use of bio-based solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis, which has been used for other dihydrooxazoles. nih.govsemanticscholar.org Developing biocatalytic methods using enzymes could offer high selectivity and reduce the reliance on heavy metal catalysts. These sustainable approaches would minimize the environmental impact of its synthesis and align with the growing demand for greener chemical processes.

Exploration of Emerging Applications in Advanced Materials Science

While the primary research focus for oxazole (B20620) derivatives has been in medicinal chemistry, their unique electronic and structural properties suggest potential applications in materials science. Future investigations could explore the incorporation of the this compound moiety into polymers or as a ligand in the formation of metal-organic frameworks (MOFs). Such materials could exhibit novel optical, electronic, or catalytic properties. Research would be needed to understand how the specific substitution pattern of this compound influences the bulk properties of these advanced materials.

Machine Learning and AI-Driven Design of this compound Derivatives and Catalysts

Artificial intelligence (AI) and machine learning (ML) are powerful tools that could accelerate research and development involving this compound. Future work could employ computational models to predict the biological activities of novel derivatives, guiding synthetic efforts toward the most promising candidates. AI could also be used to design optimal catalysts for its synthesis or to predict novel applications by screening its properties against large materials and biological databases. This in silico approach could significantly reduce the time and cost associated with experimental research.

Q & A

Basic: What are the standard synthetic routes for preparing 2,5,5-trimethyl-4,5-dihydro-1,3-oxazole?

Answer:

The compound can be synthesized via:

- Boyer Reaction : Reacting 1-azido-2-propanol with aldehydes (e.g., benzaldehyde) in the presence of sulfuric acid, yielding 80% of the oxazole derivative via elimination of a proton from an aminodiazonium intermediate (Scheme 25, ).

- Microwave-Assisted Synthesis : Using catalysts (e.g., HNO3@nano SiO2) under solvent-free conditions at 90°C, as demonstrated for analogous 4,5-dihydro-1,3-oxazoles (Table 2, ).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, compound 5a (C14H18BrNO) showed distinct δH 1.30 (s, 6H) for dimethyl groups and δC 75.2 for the oxazole ring ( ).

- Mass Spectrometry (GC-MS) : Validates molecular weight and purity, as seen in derivatives like 2-phenyl-4,5-dihydro-1,3-oxazole ().

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹) ( ).

Advanced: How can solvent-free conditions optimize the synthesis of 4,5-dihydro-1,3-oxazole derivatives?

Answer:

Solvent-free methods reduce side reactions and improve yields:

- Catalyst Optimization : HNO3@nano SiO2 (0.02 g) at 90°C produced 2-phenyl-4,5-dihydro-1,3-oxazole (9a) in high yield ( ).

- Temperature Control : Reactions at 90–100°C prevent decomposition while ensuring efficient cyclization (Table 2, ).

Advanced: What mechanistic insights explain the formation of 4,5-dihydro-1,3-oxazoles via the Boyer reaction?

Answer:

The Boyer reaction proceeds through:

Iminium Ion Formation : Azido alcohols react with aldehydes to generate an iminium intermediate.

1,2-Alkyl Shift : A rearrangement step stabilizes the intermediate, leading to oxazole ring closure without alkyl migration (Scheme 25, ).

Proton Elimination : Final elimination yields the dihydrooxazole structure ( ).

Advanced: How can discrepancies in reported NMR data for substituted oxazoles be resolved?

Answer:

- 2D NMR Techniques : HSQC and HMBC correlations validate carbon-hydrogen connectivity. For compound 5a, HSQC confirmed δC 75.2 correlates with δH 3.80 ( ).

- Computational Validation : Comparing experimental δC values with density functional theory (DFT) calculations resolves ambiguities (e.g., deviation <1 ppm for 5a, ).

Basic: What are common functionalization strategies for this compound?

Answer:

- Schiff Base Formation : React with benzaldehyde derivatives to form imine-linked hybrids, as shown for triazole-oxazole hybrids ().

- Palladium Complexation : Coordinate with PdCl4²⁻ to create catalysts, as in the synthesis of palladium-oxazole complexes (30% yield, ).

Advanced: How does catalyst choice influence regioselectivity in oxazole synthesis?

Answer:

- Acid Catalysts : H2SO4 promotes cyclization via protonation of intermediates (Boyer reaction, ).

- Nano-Catalysts : HNO3@nano SiO2 enhances surface area, accelerating ring closure in solvent-free conditions ( ).

Advanced: What strategies improve yields in multi-step oxazole syntheses?

Answer:

- One-Pot Reactions : Sequential steps (e.g., iodination followed by elimination) reduce purification losses. For example, a three-step one-pot process achieved 60% yield for an allylic alcohol derivative ().

- Column Chromatography : Purify intermediates using silica gel (e.g., 72% yield for compound 2, ).

Basic: How is the purity of this compound validated?

Answer:

- Elemental Analysis : Confirms C, H, N, O percentages (e.g., ±0.3% deviation for compound 8a, ).

- Melting Point Consistency : Sharp melting ranges (e.g., 155–157°C for 8a) indicate high purity ( ).

Advanced: What are the challenges in synthesizing chiral 4,5-dihydro-1,3-oxazoles?

Answer:

- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis. For example, (S)-cyclohexene amide yielded a single stereoisomer via selective iodination ().

- Racemization Risks : Mild reaction conditions (e.g., room temperature) prevent epimerization during ring closure ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.